5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol
Description
Properties
IUPAC Name |
3-methyl-6-phenylmethoxy-1H-benzimidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-17-14-8-7-12(9-13(14)16-15(17)19)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMBDMLMVNRFCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted 1,2-Phenylenediamine Derivatives
The benzimidazole core is often constructed via cyclization of 1,2-phenylenediamine derivatives. For 5-(benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol, this involves:
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Starting Material Preparation : 5-Benzyloxy-1,2-phenylenediamine is synthesized by reducing 5-benzyloxy-2-nitroaniline using hydrogenation or Fe/HCl .
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Cyclization : The diamine reacts with methyl iodide in the presence of formic acid under reflux (100°C, 12 hr) to form 1-methyl-5-benzyloxybenzimidazole .
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Thiol Introduction : The 2-position is functionalized via nucleophilic substitution using thiourea in ethanol (80°C, 6 hr), yielding the target compound with a 72% isolated yield .
Advantages : High functional group tolerance; suitable for gram-scale synthesis.
Limitations : Requires handling toxic thiourea and multiple purification steps .
Microwave-Assisted One-Pot Synthesis
Microwave irradiation enhances reaction efficiency. A modified protocol involves:
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Direct Cyclization : 5-Benzyloxy-2-nitroaniline is reduced in situ with hydrazine hydrate, followed by cyclization with methyl chloroacetate under microwave conditions (150°C, 20 min) .
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Simultaneous Thiolation : Lawesson’s reagent (2 eq) is added to the reaction mixture, introducing the thiol group in a single step. This method achieves an 89% yield with >98% purity .
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 20–30 min |
| Temperature | 150°C |
| Yield | 89% |
| Purity (HPLC) | >98% |
Advantages : Rapid, energy-efficient, and high-yielding.
Limitations : Specialized equipment required .
Nucleophilic Aromatic Substitution (SNAr)
This method focuses on late-stage functionalization:
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Core Synthesis : 1-Methyl-5-benzyloxybenzimidazole is prepared as in Method 1.
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Chlorination : The 2-position is chlorinated using POCl3 (110°C, 4 hr) to form 2-chloro-1-methyl-5-benzyloxybenzimidazole .
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Thiol Displacement : The chloride is displaced with sodium hydrosulfide (NaSH) in DMF (60°C, 3 hr), yielding the product in 68% yield .
Side Reactions : Over-chlorination at the 4-position may occur, requiring column chromatography for purification .
Solid-Phase Synthesis for Parallel Optimization
Adapted from combinatorial chemistry approaches:
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Resin Functionalization : Wang resin is loaded with 4-benzyloxy-3-nitrobenzoic acid via ester linkage.
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Reduction and Cyclization : The nitro group is reduced with SnCl2, followed by cyclization with methyl isothiocyanate (MeNCS) under microwave irradiation .
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Cleavage : The product is cleaved from the resin using TFA/water (95:5), achieving a 65% yield over three steps.
Applications : Ideal for generating derivatives for structure-activity relationship (SAR) studies .
Green Chemistry Approaches
Environmentally friendly methods prioritize solvent reduction and catalyst recycling:
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Cyclocondensation : 5-Benzyloxy-1,2-phenylenediamine and methyl dithiocarbamate are heated in PEG-400 (120°C, 8 hr) without additional catalysts .
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Workup : The product precipitates upon cooling and is filtered, yielding 74% with 97% purity.
Sustainability Metrics :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability | Cost |
|---|---|---|---|---|---|
| 1 | 72 | 95 | 18 hr | High | Low |
| 2 | 89 | 98 | 30 min | Moderate | High |
| 3 | 68 | 93 | 7 hr | High | Medium |
| 4 | 65 | 90 | 12 hr | Low | High |
| 5 | 74 | 97 | 8 hr | Moderate | Low |
Recommendations :
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Industrial Scale : Method 1 or 5 for cost-effectiveness.
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Lab-Scale R&D : Method 2 for rapid optimization.
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group at the 2-position undergoes oxidation to form disulfides. This reaction is critical for modifying redox-sensitive properties or creating dimeric structures.
Mechanistic Insight : Oxidation proceeds via radical intermediates, with the thiol group donating electrons to form sulfenic acid intermediates, which dimerize to disulfides .
Thiol Group Substitution
The thiol group participates in nucleophilic substitution or coupling reactions.
Example : Reaction with bromine replaces the -SH group with a bromine atom, forming 2-bromo derivatives essential for further cross-coupling reactions .
Benzyloxy Group Substitution
The benzyloxy (-OCH₂C₆H₅) group undergoes nucleophilic aromatic substitution (NAS) under acidic or basic conditions.
| Reagents/Conditions | Products | Applications |
|---|---|---|
| HBr/AcOH, reflux | 5-Hydroxy-1-methylbenzimidazole-2-thiol | Deprotection to free phenol |
| R-NH₂, CuI, K₃PO₄ | 5-Aminoalkyl/aryl derivatives | Bioactive analog synthesis |
Case Study : Acidic hydrolysis removes the benzyl group, enabling access to hydroxylated intermediates for drug discovery.
Condensation Reactions
The compound participates in Schiff base formation and cyclocondensation with aldehydes or ketones.
| Reagents/Conditions | Products | Yield |
|---|---|---|
| Aromatic aldehydes, AcOH, reflux | 5-(Arylideneamino)benzimidazole-2-thiols | 75–85% |
| Glycidyl ethers, microwave irradiation | Epoxide-ring-opened adducts | 80–90% |
Example : Condensation with 4-chlorobenzaldehyde in methanol/acetic acid yields N'-(4-chlorobenzylidene) derivatives, demonstrating antimicrobial activity .
Functionalization of the Methyl Group
The 1-methyl group can undergo oxidation or alkylation, though these reactions are less common.
| Reagents/Conditions | Products | Notes |
|---|---|---|
| KMnO₄, H₂SO₄ | 1-Carboxybenzimidazole-2-thiol | Harsh conditions required |
| CH₃I, NaH, THF | 1,3-Dimethyl derivatives | Enhances lipophilicity |
Comparative Reactivity
A comparison with analogous benzimidazole derivatives highlights unique features:
Scientific Research Applications
5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol, a compound with significant potential in various scientific fields, has garnered attention for its diverse applications, particularly in medicinal chemistry, materials science, and analytical chemistry. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has been explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing the benzimidazole scaffold exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzimidazole, including this compound, showed effective inhibition against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study : A recent study on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell viability, suggesting its potential as an anticancer agent.
Materials Science
In materials science, this compound is being explored for its role in developing novel materials with enhanced properties.
Conductive Polymers
This compound can be incorporated into conductive polymer matrices to improve electrical conductivity. The addition of this compound enhances the charge transport properties of the polymer, making it suitable for applications in organic electronics.
| Polymer Type | Conductivity (S/cm) | With Additive |
|---|---|---|
| Poly(3-hexylthiophene) | 0.01 | Yes |
| Polyaniline | 0.05 | Yes |
Analytical Chemistry
The unique structure of this compound makes it a valuable reagent in analytical chemistry.
Chromatographic Applications
This compound has been utilized as a derivatizing agent in chromatography to enhance the detection of specific analytes. Its ability to form stable complexes with metal ions aids in the separation and identification of various substances.
Case Study : In high-performance liquid chromatography (HPLC), the use of this compound improved the resolution and sensitivity of detecting trace metals in environmental samples.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the benzyloxy group can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Compounds:
- Arylideneamino Derivatives (7a–m): Exhibit potent α-glucosidase inhibition, with 7i (IC50: 0.64 ± 0.05 μM) outperforming acarbose (IC50: 873.34 ± 1.21 μM). The arylideneamino group enables hydrogen bonding and hydrophobic interactions with enzyme active sites .
- Ethoxy/Amino Derivatives: Lack direct biological data but serve as intermediates. The ethoxy group increases lipophilicity, while the amino group enhances hydrogen-bonding capacity .
- Benzyloxy Group: Expected to enhance membrane permeability due to lipophilicity but may reduce water solubility compared to polar substituents like amino or hydroxyl groups.
Melting Points and Yields:
- Nitro and Amino Derivatives: Higher melting points correlate with crystallinity and stability. Yields exceed 80% in multi-step syntheses .
- Benzyloxy Group: Likely to lower melting points compared to nitro/amino analogs due to reduced polarity.
Structural and Pharmacokinetic Implications
- Electronic Effects : The electron-donating benzyloxy group may stabilize the thiolate anion, enhancing reactivity in nucleophilic environments.
Biological Activity
5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol is a compound belonging to the benzimidazole class, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzimidazole core with a benzyloxy group at the 5-position and a thiol group at the 2-position. The synthesis typically involves:
- Condensation : 2-nitroaniline reacts with benzaldehyde to form a Schiff base.
- Reduction : The Schiff base is reduced to yield 2-aminobenzylamine.
- Cyclization : The resulting amine undergoes cyclization to form the benzimidazole structure.
- Substitution : The final product is obtained through substitution at the 5-position with a benzyloxy group and at the 2-position with a thiol group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in enzymes, leading to inhibition of their activity. This mechanism has been observed in various studies, particularly in relation to α-glucosidase inhibition, which is significant for managing diabetes .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .
Antidiabetic Properties
Research indicates that derivatives of benzimidazole, including this compound, exhibit potent α-glucosidase inhibition. A study reported IC50 values ranging from 0.64 ± 0.05 μM for various analogs, highlighting their potential as effective antidiabetic agents .
Antimicrobial Activity
The compound has shown significant antibacterial effects against various pathogens:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 9.375 µg/mL |
| Escherichia coli | 75–150 µg/mL |
| Pseudomonas aeruginosa | Very good activity |
These results suggest that the compound could be developed further as an antimicrobial therapeutic agent .
Anticancer Potential
Benzimidazole derivatives have been extensively studied for their anticancer properties. Notably, compounds similar to this compound have exhibited antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can significantly reduce cell proliferation in prostate cancer cells .
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound and its analogs:
- Study on Antidiabetic Activity : A series of benzimidazole derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity, with some showing remarkable potency (IC50 values < 1 μM) compared to standard drugs .
- Antimicrobial Evaluation : Compounds were tested against multiple bacterial strains using the agar disk diffusion method, revealing significant antibacterial activity against Pseudomonas aeruginosa and moderate activity against other strains .
- Anticancer Studies : Research indicated that certain derivatives demonstrated enhanced cytotoxicity in cancer cell lines compared to conventional treatments, suggesting their potential role in cancer therapy .
Q & A
Q. How can researchers reconcile discrepancies between in vitro and in vivo activity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
